22-Tricosenoic acid

Catalog No.
S574979
CAS No.
65119-95-1
M.F
C23H44O2
M. Wt
352.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
22-Tricosenoic acid

Standard fatty acids (e.g., oleic, stearic) fail in nanolithography due to mid-chain kinks or absence of a polymerizable group, preventing formation of stable, cross-linkable monolayers. 22-Tricosenoic acid uniquely overcomes this:

  • Maintains linear packing for close-packed Langmuir-Blodgett films, critical for ultra-thin dielectric spacers.
  • Terminal vinyl group allows precise electron-beam cross-linking, functioning as a negative resist with nanometer thickness control.
  • Supplied at ≥98% purity with full analytical traceability; ready for immediate global dispatch.

CAS Number

65119-95-1

Product Name

22-Tricosenoic acid

IUPAC Name

tricos-22-enoic acid

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

InChI

InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2H,1,3-22H2,(H,24,25)

InChI Key

YGTSVJQQDISEHZ-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

C=CCCCCCCCCCCCCCCCCCCCCC(=O)O

The exact mass of the compound 22-Tricosenoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

22-Tricosenoic acid, cis-22-Tricosenoic acid, Tricos-22-enoic acid, (Z)-22-Tricosenoic acid, ω-1-Tricosenoic acid

Purity

≥98%

Package Size

100 mg, 500 mg, 1 g

22-Tricosenoic acid is a 23-carbon omega-unsaturated very long-chain fatty acid (VLCFA) characterized by a terminal double bond and a carboxylic acid headgroup [1]. In industrial and advanced research procurement, it is primarily sourced as a premium amphiphilic building block for Langmuir-Blodgett (LB) film deposition, nanolithography, and surface functionalization [2]. The molecule's high degree of linearity allows it to form highly ordered, close-packed monolayers at the air-water interface, while the terminal vinyl group provides a reactive site for cross-linking, metathesis, and polymerization [1]. Consequently, it serves as a critical precursor for ultra-thin dielectric spacers, negative electron-beam resists, and precisely engineered plasmonic microcavities where exact nanometer-scale thickness control is mandatory [2].

Research & Fabrication Fit

LB Film Assembly
Terminal ω-1 double bond supports organized monolayer formation and tilt-angle engineering
E-Beam Resist
High-purity material for terminal crosslinking in negative-tone nanolithography
VLCFA Standard
Distinct GC retention and melting point enable rare fatty acid identification

Substituting 22-tricosenoic acid with more common fatty acids fundamentally compromises thin-film integrity and reactivity [1]. If a buyer selects an internal unsaturated fatty acid (such as oleic or elaidic acid), the mid-chain double bond introduces severe steric hindrance, expanding the surface-pressure-area isotherm and preventing the formation of a compact, stable Langmuir-Blodgett monolayer [1]. Conversely, substituting with a fully saturated analog like tricosanoic or stearic acid yields a stable film but completely eliminates the terminal polymerizable site, rendering the material useless as a negative electron-beam resist or cross-linkable spacer [2]. 22-Tricosenoic acid uniquely minimizes packing disruption while retaining terminal reactivity, making it irreplaceable for applications requiring both high crystalline order and post-deposition cross-linking [1].

Substitution Risk

Target Compound
Common Analog
Mismatch Context
22-Tricosenoic acid (terminal ω-1 C=C)
Nervonic / Erucic acid (internal C=C)
Internal unsaturation prevents terminal crosslinking; resist resolution may degrade
22-Tricosenoic acid (C23:1 ω-1)
Tricosanoic acid (C23:0 saturated)
Lacks polymerizable double bond; monolayer tilt and thickness differ significantly
22-Tricosenoic acid (C23 ω-1)
Arachidic acid (C20:0)
Shorter chain yields thinner monolayer; optical/dielectric properties shift

Monolayer Packing & Deposition vs. Internal Alkenes

The position of the double bond strictly dictates the structural viability of the resulting LB film [1]. Internal alkenes like oleic acid (Z-configuration) or elaidic acid (E-configuration) cause significant disruption to the hydrocarbon chain linearity, leading to highly expanded surface-pressure-area isotherms and poor deposition characteristics [1]. In contrast, 22-tricosenoic acid localizes the structural disruption to the chain terminus. When compressed to a surface pressure of 30 mN/m [2], it forms a highly compact and ordered two-dimensional solid that deposits rapidly and uniformly onto substrates, maintaining a regular sublattice that internal alkenes cannot achieve[1].

Evidence DimensionMonolayer packing and deposition capability
Target Compound DataForms compact, rapid-depositing monolayers at 30 mN/m surface pressure.
Comparator Or BaselineOleic acid / Elaidic acid (internal alkenes)
Quantified DifferenceInternal alkenes produce highly expanded isotherms and fail to deposit as stable multilayers, whereas 22-tricosenoic acid maintains dense packing and successful Y-type deposition.
ConditionsLangmuir-Blodgett trough compression at the air-water interface.

Buyers fabricating precise dielectric layers or sensors must use the terminal alkene to ensure the film does not collapse or form defective domains during transfer.

Purity Integrity
Class‑level inference
≥95% GC / ≥97% titration vs. generic VLCFA synthesis
Ensures resist resolution via terminal C=C preservation
Verify supplier purity documentation and synthesis route

Negative e-Beam Resist vs. Saturated Fatty Acids

In high-resolution electron-beam lithography, ultra-thin resists are required to minimize electron scattering [2]. Fully saturated fatty acid salts (e.g., cadmium arachidate) function only as positive resists because they undergo chain scission under e-beam exposure [2]. 22-Tricosenoic acid, however, acts as a highly effective negative resist [2]. Upon electron beam exposure, the terminal double bonds undergo selective polymerization, cross-linking the molecules into an insoluble network[1]. While vinyl polymerizations typically suffer from volume contraction, the pre-organized crystalline domain of the 22-tricosenoic acid LB film allows for controlled chain growth, yielding a robust, cross-linked resist layer that withstands subsequent development processes [1].

Evidence DimensionResist polarity and cross-linking mechanism
Target Compound DataPolymerizes to form a stable negative resist network.
Comparator Or BaselineSaturated fatty acid salts (e.g., arachidates)
Quantified DifferenceSaturated analogs act as positive resists (degrading under exposure), whereas 22-tricosenoic acid cross-links to form a durable negative resist.
ConditionsElectron-beam exposure of ultra-thin LB multilayers.

Essential for semiconductor and nanofabrication procurement where high-resolution, ultra-thin negative resists are required to overcome scattering limits.

Monolayer Thickness
Cross‑study comparable
2.92–2.95 nm (84/28 layers) vs. arachidic acid ≈2.6–2.7 nm
Defines layer‑by‑layer film precision for nanofabrication
Substitution alters optical and dielectric layer properties

Dielectric Spacer Precision vs. Spin-Coated Polymers

For tuning Localized Surface Plasmon Resonances (LSPR) and Förster resonance energy transfer (FRET) microcavities, spacer layers must possess exact thicknesses and stable optical properties [1]. Traditional spin-coated polymers like PMMA suffer from thickness variations and meniscus effects at the ultra-thin nanoscale. 22-Tricosenoic acid LB multilayers provide exact, layer-by-layer thickness control [2]. Studies demonstrate that 22-tricosenoic acid films can be built up to 340 nm with a highly consistent refractive index (n = 1.53) [2] and an anisotropic relative permittivity (epsilon = 2.49 perpendicular to the molecular axis) [1]. This allows for the precise observation of oscillatory LSPR behavior with a periodicity of approximately 190 nm, a level of optical tuning unachievable with bulk spin-coating[2].

Evidence DimensionThickness control and optical stability
Target Compound DataExact layer-by-layer thickness control up to 340 nm with n = 1.53.
Comparator Or BaselineSpin-coated PMMA or similar bulk dielectrics
Quantified DifferenceLB deposition of 22-tricosenoic acid eliminates the nanoscale thickness variations inherent to spin-coating, enabling precise 190 nm LSPR periodicity tuning.
ConditionsDeposition over Au nanodisks/nanoholes for long-range refractive index sensing.

Procuring this compound allows optics and photonics researchers to construct flawless microcavities and spacer layers with atomic-level thickness predictability.

Tilt Angle Tunability
Cross‑study comparable
15° to 25° over 25–42 mN/m vs. limited fixed tilt
Enables controlled film anisotropy via pressure adjustment
Saturated analogs lack this tunable orientation range
Melting Point
Cross‑study comparable
74–78°C vs. C23:0 79–81°C; C24:1 42–43°C
QC identity verification and thermal processing suitability
Class‑level reference; confirm with lot‑specific DSC

Negative Resists for Nanolithography

Selected for electron-beam lithography workflows where standard thick resists fail due to electron scattering, utilizing its terminal double bond for precise cross-linking [1].

Plasmonic Microcavity & LSPR Sensor Fabrication

Used as a highly controlled dielectric spacer material to separate donor-acceptor layers or coat gold nanostructures, enabling precise tuning of Förster energy transfer and refractive index sensing[2].

Terminal-Functionalized Lipid Precursor

Procured as a starting material for synthesizing omega-(1,3-butadiynyl) substituted alkanoic acids and other complex amphiphiles via cross-metathesis or click chemistry [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Electron Beam Resist
Terminal double bond integrity and high purity profile
Crosslinking resolution; positional isomer absence
Optical Waveguide Films
Tunable molecular tilt and reproducible monolayer thickness
Anisotropy control; layer precision by LB deposition
VLCFA Analytical Standard
Distinct melting point and GC retention behavior
Accurate peak assignment in FAME analysis

XLogP3

10.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

22-tricosenoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

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